

Quantitative Analysis of Lysosomal Carbon Monoxide: A Comparative Guide to LysoFP-NH2

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For researchers, scientists, and drug development professionals investigating the roles of carbon monoxide (CO) in cellular signaling and pathology, accurate quantification within specific organelles is paramount. This guide provides an objective comparison of **LysoFP-NH2**, a fluorescent probe for lysosomal CO, with other relevant analytical tools, supported by experimental data and detailed protocols.

Overview of LysoFP-NH2

LysoFP-NH2 is the highly fluorescent reporter molecule generated from the non-fluorescent precursor, LysoFP-NO2, upon reaction with carbon monoxide. This "turn-on" probe is specifically designed for the detection and quantification of CO within the acidic environment of lysosomes. The underlying mechanism involves the CO-mediated reduction of a nitro group to a fluorescent amine, triggering a significant increase in fluorescence intensity. This reaction is highly selective for CO over other reactive oxygen, nitrogen, and sulfur species, making it a robust tool for intracellular CO analysis.[1]

Performance Comparison of Lysosomal Probes

Quantitative data for direct competitors of **LysoFP-NH2** in lysosomal CO detection is scarce. Therefore, this comparison includes prominent fluorescent probes targeting other analytes within lysosomes to provide a broader context of performance metrics in this organelle.



Probe	Target Analyte	Excitation (nm)	Emission (nm)	Signal Change	Key Features
LysoFP-NH2 (from LysoFP-NO2)	Carbon Monoxide (CO)	440	528	>75-fold increase	High selectivity for CO; specific lysosomal localization.
COP-1	Carbon Monoxide (CO)	490	520	Ratiometric	Ratiometric detection of CO in living cells.
LysoTracker Red DND-99	Acidic pH	577	590	N/A	Accumulates in acidic organelles; high photostability.
LysoSensor Yellow/Blue DND-160	рН	~340/380	~440/510	Ratiometric	Ratiometric probe for measuring lysosomal pH.
SFN-H ₂ S	Hydrogen Sulfide (H₂S)	494	520	"Turn-on"	Lysosome- targetable probe for H ₂ S.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of lysosomal CO using LysoFP-NO2 and for comparative analysis of lysosomal pH using LysoTracker Red DND-99.



Quantitative Analysis of Lysosomal CO with LysoFP- NO2

This protocol outlines the steps for cell preparation, probe loading, imaging, and data analysis.

Materials:

- LysoFP-NO2 probe
- Dimethyl sulfoxide (DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- · Live-cell imaging system with appropriate filters

Procedure:

- Probe Preparation: Prepare a 1 mM stock solution of LysoFP-NO2 in anhydrous DMSO.
 Store at -20°C.
- Cell Seeding: Seed cells (e.g., MCF7) in a suitable imaging dish (e.g., glass-bottom dish) and culture until 60-70% confluency.
- Probe Loading: Dilute the LysoFP-NO2 stock solution to a final concentration of 5 μ M in prewarmed cell culture medium.
- Cell Staining: Remove the culture medium from the cells, wash once with PBS, and incubate with the LysoFP-NO2 working solution for 30 minutes at 37°C.
- CO Induction (Optional): To induce CO production, treat cells with a CO-releasing molecule (CORM) or other appropriate stimulus during or after probe loading, according to the experimental design.
- Imaging: Wash the cells twice with PBS and replace with fresh culture medium or imaging buffer. Image the cells using a fluorescence microscope with excitation at ~440 nm and emission collection at ~528 nm.



 Data Analysis: Quantify the mean fluorescence intensity within the lysosomes of multiple cells using image analysis software (e.g., ImageJ/Fiji). The background-corrected fluorescence intensity is proportional to the concentration of lysosomal CO.

Comparative Analysis of Lysosomal pH with LysoTracker Red DND-99

This protocol allows for the visualization and assessment of lysosomal acidity, a key factor in lysosomal function.

Materials:

- LysoTracker Red DND-99
- DMSO
- Cell culture medium
- PBS

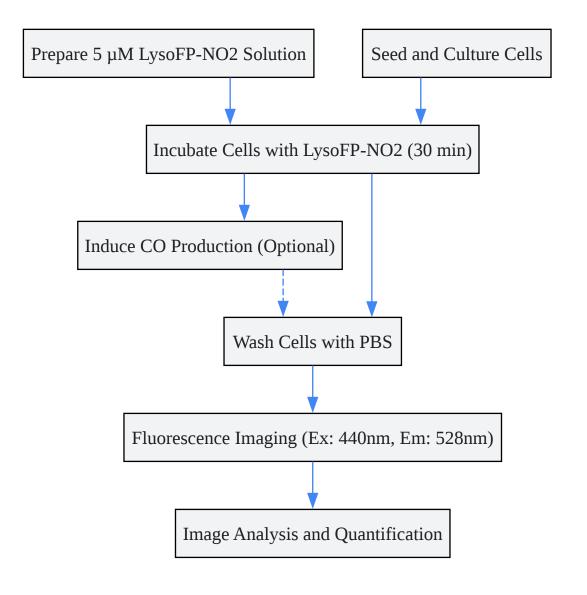
Procedure:

- Probe Preparation: Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO.
- Probe Loading: Dilute the LysoTracker stock solution to a final concentration of 50-75 nM in pre-warmed cell culture medium.
- Cell Staining: Add the LysoTracker working solution directly to the culture medium of the cells and incubate for 30-60 minutes at 37°C.
- Imaging: Image the cells directly in the staining solution or after replacing it with fresh medium. Use excitation at ~577 nm and emission collection at ~590 nm.
- Data Analysis: The intensity of LysoTracker Red fluorescence can be used as an indicator of the presence and relative acidity of lysosomes.

Visualized Workflows and Pathways



Experimental Workflow for Quantitative CO Analysis

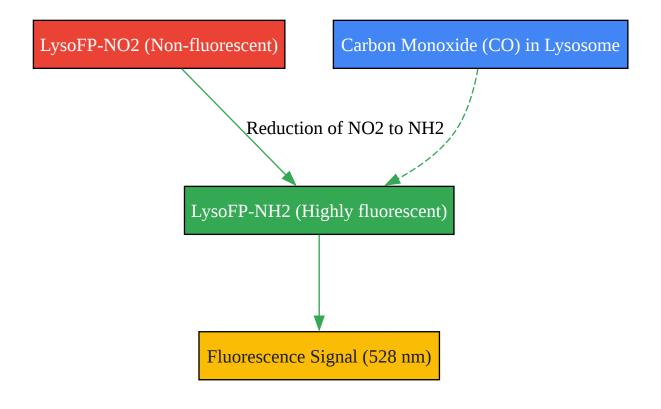


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Workflow for lysosomal CO quantification using LysoFP-NO2.

Activation of LysoFP-NH2 in the Lysosome





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Mechanism of **LysoFP-NH2** fluorescence activation by CO.

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References

- 1. A New Lysosome-Targetable Turn-On Fluorogenic Probe for Carbon Monoxide Imaging in Living Cells PubMed [pubmed.ncbi.nlm.nih.gov]
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